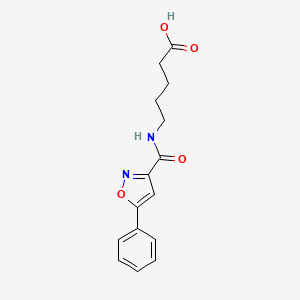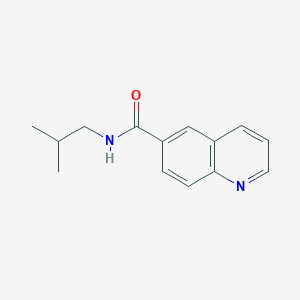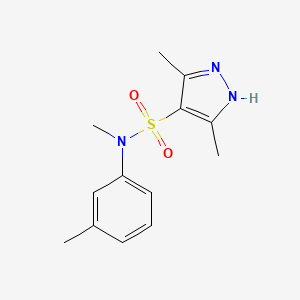![molecular formula C14H13BrN2O3 B7590368 2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)
2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid, also known as BMS-986235, is a small molecule drug that has been developed for the treatment of various diseases. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to have potent anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation and pain. By inhibiting COX enzymes, 2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid is its potent anti-inflammatory and analgesic effects. This makes it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid. One possible direction is the development of more potent and selective COX inhibitors. Another direction is the study of the compound's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more efficient synthesis methods may help to make this compound more widely available for research purposes.
Méthodes De Synthèse
The synthesis of 2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid involves several steps. The first step is the synthesis of 4-bromo-1-methylpyrrole-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-aminophenylacetic acid to yield the final product, 2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid.
Applications De Recherche Scientifique
2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to be effective in the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also shown promising results in the treatment of cancer, as it has been found to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
2-[3-[(4-bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-17-8-10(15)7-12(17)14(20)16-11-4-2-3-9(5-11)6-13(18)19/h2-5,7-8H,6H2,1H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKBHHVSWNLBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CC=CC(=C2)CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)
![4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)

![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-(Pyridine-4-carbonylamino)phenyl]acetic acid](/img/structure/B7590301.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)

![2-[3-[[2-(Cyclohexen-1-yl)acetyl]amino]phenyl]acetic acid](/img/structure/B7590341.png)
![2-[3-[(2-Methyl-2-methylsulfonylpropanoyl)amino]phenyl]acetic acid](/img/structure/B7590362.png)

![2-[3-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590374.png)


